![molecular formula C17H25NO2 B308824 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B308824.png)
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience and pharmacology. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological disorders. In
Wirkmechanismus
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. The NMDA receptor is involved in the regulation of synaptic plasticity and memory formation, and its overactivation can lead to excitotoxicity and neuronal damage. By blocking the NMDA receptor, this compound can reduce glutamate toxicity and prevent neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and human studies. This compound can modulate the excitatory neurotransmission, reduce glutamate toxicity, and prevent neuronal damage. This compound has also been shown to improve cognitive function, memory retention, and learning ability in animal models and human studies.
Vorteile Und Einschränkungen Für Laborexperimente
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NMDA receptor. This compound can be used to study the role of the NMDA receptor in synaptic plasticity, memory formation, and excitotoxicity. However, this compound also has some limitations, including its potential toxicity, side effects, and off-target effects.
Zukünftige Richtungen
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide has several potential future directions for research and development. One potential direction is the development of new derivatives and analogs of this compound that have improved potency, selectivity, and safety profiles. Another potential direction is the investigation of the therapeutic potential of this compound in various neurological disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. Additionally, the role of the NMDA receptor in synaptic plasticity, memory formation, and excitotoxicity is still not fully understood, and further research is needed to elucidate its mechanisms and potential therapeutic applications.
Synthesemethoden
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide can be synthesized through a multi-step process that involves the condensation of 3-(1-hydroxyethyl)phenylacetic acid with cyclohexylmagnesium bromide, followed by the reaction with isobutyryl chloride. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. This compound acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound can modulate the excitatory neurotransmission, reduce glutamate toxicity, and prevent neuronal damage.
Eigenschaften
Molekularformel |
C17H25NO2 |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H25NO2/c1-13(19)15-8-5-9-16(12-15)18-17(20)11-10-14-6-3-2-4-7-14/h5,8-9,12-14,19H,2-4,6-7,10-11H2,1H3,(H,18,20) |
InChI-Schlüssel |
MIMOFQHSYCGCQW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)CCC2CCCCC2)O |
Kanonische SMILES |
CC(C1=CC(=CC=C1)NC(=O)CCC2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



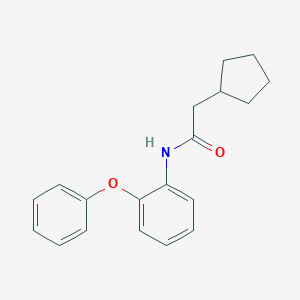
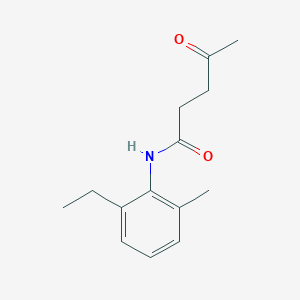

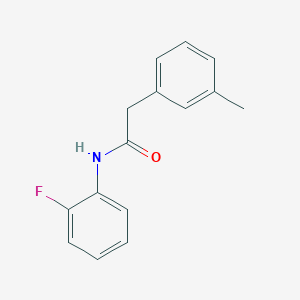
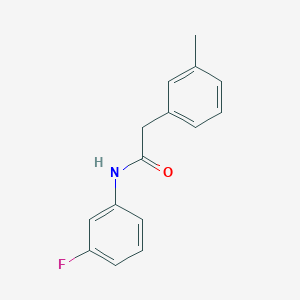
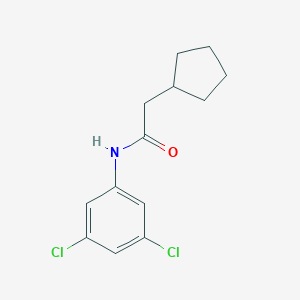
![2-cyclopentyl-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B308753.png)
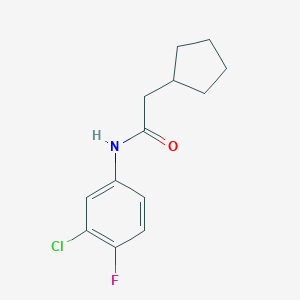
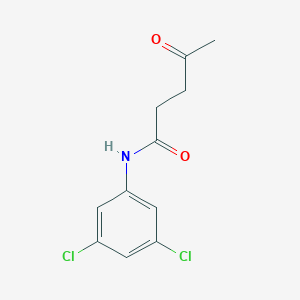
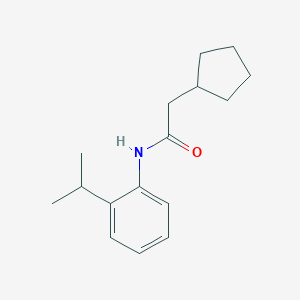

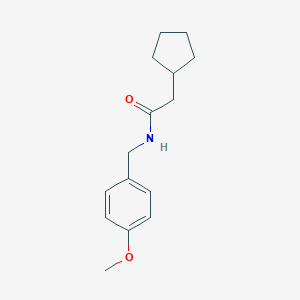
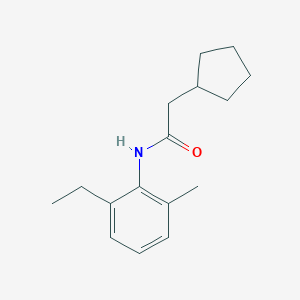
![2-cyclopentyl-N-{3-[(cyclopentylacetyl)amino]-4-methylphenyl}acetamide](/img/structure/B308764.png)